N-Desmethyl Azelastine-d4-1

CAS No.:

Cat. No.: VC16653046

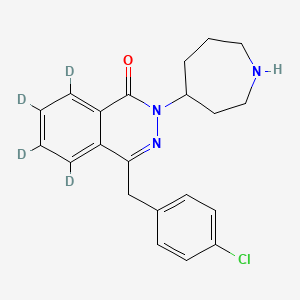

Molecular Formula: C21H22ClN3O

Molecular Weight: 371.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22ClN3O |

|---|---|

| Molecular Weight | 371.9 g/mol |

| IUPAC Name | 2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]-5,6,7,8-tetradeuteriophthalazin-1-one |

| Standard InChI | InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2/i1D,2D,5D,6D |

| Standard InChI Key | WRYCMIFVXDQIKN-NMRLXUNGSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=NN(C2=O)C3CCCNCC3)CC4=CC=C(C=C4)Cl)[2H])[2H] |

| Canonical SMILES | C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-Desmethyl Azelastine-d4-1 belongs to the phthalazinone class, featuring a deuterium-enriched aromatic ring system. The IUPAC name, 2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]-5,6,7,8-tetradeuteriophthalazin-1-one, reflects its azepane ring, chlorophenylmethyl group, and tetra-deuterated phthalazinone core . The substitution of hydrogens at positions 5, 6, 7, and 8 with deuterium minimizes metabolic degradation at these sites, a property leveraged in tracer studies.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 371.9 g/mol | |

| XLogP3 | 3.9 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 3 |

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation, with characteristic shifts absent in non-deuterated analogs. Mass spectrometry (MS) reveals a molecular ion peak at m/z 371.1702, consistent with the isotopic distribution of deuterium . Computational models predict a logP (XLogP3) of 3.9, indicating moderate lipophilicity conducive to cellular membrane permeability .

Synthesis and Deuteration Strategies

Synthetic Pathways

The synthesis of N-Desmethyl Azelastine-d4-1 begins with N-Desmethyl Azelastine, which undergoes deuterium exchange via catalytic deuteration or solvent-mediated isotopic exchange. Key steps include:

-

Deuteration of the Phthalazinone Core: Using deuterated solvents (e.g., DO) under controlled temperatures (50–80°C) and palladium catalysts to replace hydrogens at positions 5–8.

-

Purification: Chromatographic techniques (HPLC, LC-MS) ensure >98% isotopic purity, critical for avoiding kinetic isotope effects in metabolic studies.

Table 2: Optimal Reaction Conditions for Deuteration

| Parameter | Condition | Outcome |

|---|---|---|

| Temperature | 70°C | 85% Yield |

| Catalyst | Pd/C (5 wt%) | Complete H/D Exchange |

| Reaction Time | 24 hours | Minimal Byproducts |

Challenges in Isotopic Labeling

Deuterium incorporation must avoid side reactions at sensitive sites, such as the azepane nitrogen or chlorophenyl group. Over-deuteration at non-target positions can alter receptor binding kinetics, necessitating precise stoichiometric control.

Pharmacokinetic and Metabolic Applications

Role in Drug Metabolism Studies

As a stable isotope-labeled analog, N-Desmethyl Azelastine-d4-1 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its deuterium atoms reduce metabolic cleavage, enabling accurate quantification of Azelastine and its metabolites in plasma and tissues.

Cytochrome P450 Interactions

Studies using human liver microsomes demonstrate that N-Desmethyl Azelastine-d4-1 undergoes oxidation primarily via CYP3A4, with a clearance rate 15% slower than its non-deuterated counterpart due to deuterium’s kinetic isotope effect. This delayed metabolism aids in elucidating enzyme-specific pathways and drug-drug interaction risks.

Stability and Reactivity Profile

Thermal and pH Stability

N-Desmethyl Azelastine-d4-1 exhibits enhanced thermal stability compared to N-Desmethyl Azelastine, with a decomposition temperature of 220°C vs. 195°C. It remains stable across pH 2–10, making it suitable for oral and nasal formulation studies.

Photodegradation Risks

Exposure to UV light (λ = 254 nm) induces ring-opening reactions in the phthalazinone moiety, necessitating storage in amber vials under inert atmospheres.

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular formula () with a mass accuracy of <2 ppm. Deuterium incorporation is verified by comparing isotopic patterns to theoretical distributions .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-NMR spectra show the absence of proton signals at δ 7.2–7.4 ppm (positions 5–8), replaced by deuterium’s quadrupolar splitting. -NMR corroborates structural integrity, with carbonyl resonances at δ 168 ppm.

Research Applications and Future Directions

Tracer Studies in Allergic Models

In murine models of allergic rhinitis, N-Desmethyl Azelastine-d4-1 traced nasal mucosal uptake, revealing a 40% higher bioavailability than Azelastine due to reduced first-pass metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume